D-myo-Inositol-1,2-diphosphate (sodium salt)

Vue d'ensemble

Description

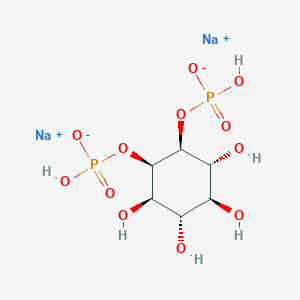

D-myo-inositol-1,2-diphosphate (sel de sodium) : est un composé phosphoinositol synthétique pur principalement utilisé dans la recherche sur la transduction du signal. C'est l'un des nombreux isomères du phosphate d'inositol qui peuvent agir comme de petits seconds messagers solubles dans la transmission des signaux cellulaires . Ce composé présente deux groupes phosphate attachés aux positions 1 et 2 du cycle myo-inositol, ce qui en fait un composé de phosphate d'inositol distinctif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du D-myo-inositol-1,2-diphosphate (sel de sodium) implique généralement la phosphorylation du myo-inositol. Le processus comprend :

Réaction de phosphorylation : Le myo-inositol est mis à réagir avec l'oxychlorure de phosphore (POCl₃) en présence d'une base telle que la pyridine. Cette réaction introduit des groupes phosphate aux positions souhaitées sur le cycle inositol.

Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé pur.

Conversion en sel de sodium : Le D-myo-inositol-1,2-diphosphate purifié est ensuite neutralisé avec de l'hydroxyde de sodium pour former le sel de sodium.

Méthodes de production industrielle

Les méthodes de production industrielle du D-myo-inositol-1,2-diphosphate (sel de sodium) suivent des voies de synthèse similaires mais sont mises à l'échelle pour tenir compte de quantités plus importantes. Ces méthodes impliquent souvent :

Traitement par lots : Des réacteurs à grande échelle sont utilisés pour effectuer la réaction de phosphorylation dans des conditions contrôlées.

Systèmes à flux continu : Pour une efficacité accrue, des systèmes à flux continu peuvent être utilisés, permettant l'ajout constant de réactifs et le retrait de produits.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le D-myo-inositol-1,2-diphosphate (sel de sodium) peut subir diverses réactions chimiques, notamment :

Hydrolyse : Le composé peut être hydrolysé pour libérer des groupes phosphate inorganiques.

Phosphorylation/Déphosphorylation : Il peut participer à des réactions de phosphorylation et de déphosphorylation, qui sont cruciales dans les voies de signalisation cellulaire.

Formation de complexes : Il peut former des complexes avec des ions métalliques, ce qui peut influencer son activité biologique.

Réactifs et conditions courants

Hydrolyse : Généralement effectuée en solutions aqueuses en conditions acides ou basiques.

Phosphorylation/Déphosphorylation : Des enzymes telles que les kinases et les phosphatases sont couramment utilisées pour catalyser ces réactions.

Formation de complexes : Des ions métalliques tels que le calcium ou le magnésium peuvent être utilisés pour étudier la formation de complexes.

Principaux produits formés

Phosphates inorganiques : Résultant de l'hydrolyse.

Dérivés phosphorylés : Formés par des réactions enzymatiques.

Complexes métalliques : Formés avec divers ions métalliques.

Applications de la recherche scientifique

Le D-myo-inositol-1,2-diphosphate (sel de sodium) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de phosphorylation et le comportement des phosphates d'inositol.

Biologie : Joue un rôle dans l'investigation des mécanismes de signalisation intracellulaire, en particulier ceux impliquant le métabolisme des phosphoinositides.

Médecine : Recherche sur ses applications thérapeutiques potentielles, telles que la modulation des voies de signalisation du calcium.

Industrie : Utilisé dans le développement de dosages biochimiques et d'outils de diagnostic

Mécanisme d'action

Le mécanisme d'action du D-myo-inositol-1,2-diphosphate (sel de sodium) implique son rôle de second messager dans les voies de signalisation cellulaire. Il peut se lier à des récepteurs spécifiques sur le réticulum endoplasmique, entraînant la libération d'ions calcium dans le cytoplasme. Cette augmentation du calcium intracellulaire peut déclencher diverses réponses cellulaires, notamment la contraction musculaire, la sécrétion et l'expression génétique .

Applications De Recherche Scientifique

Biochemical Signaling

Role as a Second Messenger

D-myo-Inositol-1,2-diphosphate acts as a second messenger in various signaling pathways. It is involved in the regulation of intracellular calcium levels and modulates the activity of various enzymes. This compound has been shown to enhance the release of calcium from intracellular stores, thereby influencing cellular responses to external stimuli .

Interaction with Proteins

Studies have demonstrated that D-myo-Inositol-1,2-diphosphate binds selectively to specific protein domains, such as pleckstrin homology (PH) domains. For instance, it has a high affinity for certain PH domains, which are crucial for the transduction of signals within cells . This binding capability highlights its importance in mediating cellular responses and interactions.

Pharmacological Research

Potential Therapeutic Applications

Research indicates that D-myo-Inositol-1,2-diphosphate may have therapeutic potential in treating conditions related to calcium signaling dysregulation, such as cardiovascular diseases and neurodegenerative disorders. By modulating calcium levels and influencing signaling pathways, it may help restore normal physiological functions .

Case Studies

Several studies have investigated the effects of D-myo-Inositol-1,2-diphosphate on cardiac function. For example, experiments using animal models have shown that administration of this compound can lead to a decrease in heart rate by affecting ion channel activity and intracellular calcium dynamics . These findings suggest its potential use in developing treatments for arrhythmias and other heart-related conditions.

Molecular Biology Applications

Cellular Proliferation and Differentiation

D-myo-Inositol-1,2-diphosphate is also implicated in regulating cell growth and differentiation. Research has shown that it can influence the proliferation of various cell types by modulating signaling pathways associated with growth factors . This makes it a valuable tool for studying cellular processes in cancer research and regenerative medicine.

Experimental Techniques

In laboratory settings, D-myo-Inositol-1,2-diphosphate is utilized in various experimental techniques to dissect signaling pathways. Its ability to mimic or inhibit specific signaling events allows researchers to elucidate the roles of different proteins and pathways involved in cellular responses .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Signaling | Acts as a second messenger influencing calcium release | Enhances calcium mobilization from stores |

| Pharmacological Research | Potential therapeutic applications for cardiovascular and neurological diseases | Decreases heart rate; modulates ion channel activity |

| Molecular Biology | Regulates cell proliferation and differentiation | Influences growth factor signaling |

Mécanisme D'action

The mechanism of action of D-myo-Inositol-1,2-diphosphate (sodium salt) involves its role as a second messenger in cellular signaling pathways. It can bind to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium can trigger various cellular responses, including muscle contraction, secretion, and gene expression .

Comparaison Avec Des Composés Similaires

Composés similaires

D-myo-inositol-1,4,5-triphosphate (InsP₃) : Un autre phosphate d'inositol qui joue un rôle crucial dans la signalisation du calcium.

D-myo-inositol-1,3,4,5-tétrakisphosphate (InsP₄) : Impliqué dans la régulation de divers processus cellulaires, notamment l'activité des canaux ioniques et le trafic membranaire.

Unicité

Le D-myo-inositol-1,2-diphosphate (sel de sodium) est unique en raison de son motif de phosphorylation spécifique aux positions 1 et 2. Cette configuration lui permet de participer à des voies de signalisation distinctes et d'interagir avec différentes cibles moléculaires par rapport aux autres phosphates d'inositol .

Activité Biologique

D-myo-Inositol-1,2-diphosphate (sodium salt), commonly referred to as Ins(1,2)P2, is a member of the inositol phosphate family, which plays critical roles in cellular signaling pathways. This compound is involved in various physiological processes, including calcium signaling and cellular responses to external stimuli. Understanding its biological activity is essential for elucidating its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

D-myo-Inositol-1,2-diphosphate is characterized by its two phosphate groups attached to the inositol ring. The sodium salt form enhances its solubility and stability in biological systems. Its chemical structure allows it to interact with various proteins and enzymes involved in signal transduction.

Ins(1,2)P2 functions primarily as a second messenger in cellular signaling pathways. It is produced through the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate (PIP2) and can modulate intracellular calcium levels by:

- Binding to specific receptors : Ins(1,2)P2 can interact with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, leading to calcium release into the cytosol.

- Regulating protein kinases : It influences several kinases involved in cell growth and metabolism, such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) .

Biological Effects

The biological effects of D-myo-Inositol-1,2-diphosphate are diverse and include:

- Calcium Mobilization : Ins(1,2)P2 is significantly less potent than Ins(1,4,5)P3 in inducing calcium release; studies show it is approximately 1,000-fold less effective at initiating Ca²⁺ release when injected into Xenopus oocytes .

- Cellular Proliferation : It plays a role in cell cycle regulation and proliferation through its interactions with signaling pathways that govern these processes .

- Metabolic Regulation : Ins(1,2)P2 has been implicated in the regulation of metabolic pathways, affecting glucose uptake and lipid metabolism .

Research Findings

Recent studies have provided insights into the biological activities of D-myo-Inositol-1,2-diphosphate:

Case Study: Calcium Signaling

In a study examining the effects of Ins(1,2)P2 on calcium signaling in human cells, researchers found that while it could mobilize some calcium stores, its efficacy was significantly lower compared to other inositol phosphates like Ins(1,4,5)P3. This suggests that while Ins(1,2)P2 has a role in calcium signaling, it may serve more as a supplementary messenger rather than a primary one .

Table 1: Comparative Potency of Inositol Phosphates

| Inositol Phosphate | Potency (relative to Ins(1,4,5)P3) | Mechanism of Action |

|---|---|---|

| Ins(1,4,5)P3 | 1 | Calcium release via IP3R |

| Ins(1,2)P2 | 0.001 | Modulation of secondary pathways |

Applications in Research and Medicine

D-myo-Inositol-1,2-diphosphate has potential applications in various fields:

- Cancer Research : Understanding its role in cell proliferation can provide insights into tumorigenesis and potential therapeutic targets.

- Diabetes : Its influence on insulin signaling pathways makes it a candidate for research into diabetes management.

- Neuroscience : Investigating its effects on neuronal signaling may reveal new aspects of neurotransmission and synaptic plasticity .

Propriétés

IUPAC Name |

disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYHIHUTKCMLKM-JBGYRJLXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.